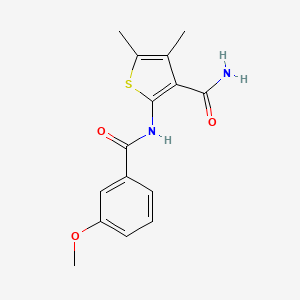

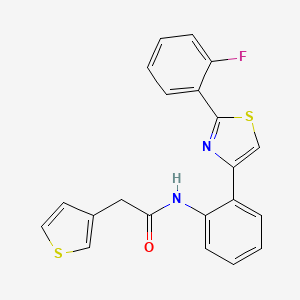

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antiviral Research

This compound has shown promise in the field of antiviral research, particularly as an inhibitor of viral proteases. The structure of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide allows it to potentially interfere with the life cycle of viruses by inhibiting enzymes crucial for viral replication. For instance, derivatives of this compound have been evaluated against the SARS-CoV-2 3CL protease , an enzyme vital for the coronavirus’s ability to reproduce .

Drug Design and Synthesis

In the realm of drug design, this molecule could serve as a scaffold for developing new therapeutic agents. Its biochemical properties allow for modifications that can enhance its interaction with biological targets. Researchers have utilized similar structures to create novel inhibitors that show activity against targets like the aforementioned 3CL protease .

Molecular Docking Studies

Molecular docking is a computational technique used to predict how small molecules, like 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide , interact with a target protein. This compound’s structure can be used in docking studies to explore its binding modes and affinities, providing insights into its potential as a lead compound in drug discovery .

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide is Poly [ADP-ribose] polymerase 1 . This enzyme plays a crucial role in DNA repair and programmed cell death, making it a significant target for therapeutic interventions.

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, leading to a disruption in the DNA repair process and potentially inducing cell death .

Biochemical Pathways

The compound affects the glycolytic pathway . By inhibiting the enzyme, the energy production in the parasite can be blocked effectively . This disruption in energy production can lead to cell death, providing a potential mechanism for the compound’s therapeutic effects.

Result of Action

The inhibition of Poly [ADP-ribose] polymerase 1 by 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide leads to a disruption in DNA repair and energy production. This disruption can induce cell death, providing a potential mechanism for the compound’s therapeutic effects .

Action Environment

The action of 2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound. Additionally, the presence of other compounds or drugs can potentially interact with the compound, altering its effectiveness .

Propiedades

IUPAC Name |

2-[(3-methoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3S/c1-8-9(2)21-15(12(8)13(16)18)17-14(19)10-5-4-6-11(7-10)20-3/h4-7H,1-3H3,(H2,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGBOWWLHMRDIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxybenzamido)-4,5-dimethylthiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2897145.png)

![1-[3-(Pyridin-3-ylmethyl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine](/img/structure/B2897148.png)

![1-benzyl-5-ethyl-3-(4-nitrophenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2897149.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2897150.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2897156.png)

![4-({[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2897159.png)

![2-(2-bromophenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2897160.png)

![3-Methylbenzo[b]thiophen-5-ol](/img/structure/B2897164.png)